Geranyl formate

Fragrance regulation IFRA standards Safety assessment

Substituting geranyl esters often triggers compliance failures from overlooked residual geraniol and IFRA category boundaries. This ester provides a pre-characterised solution: • IFRA Category 4 (fine fragrance) limit 2.1 % w/w • Known 8-10 % geraniol impurity allows pre-formulation allergen calculation • JECFA No. 54 specification (≥85 % purity) ensures batch-to-batch consistency. Procure with defined specifications to eliminate reformulation risk.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
CAS No. 105-86-2
Cat. No. B089782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeranyl formate
CAS105-86-2
Synonymsgeranyl formate
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCOC=O)C)C
InChIInChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3/b11-7+
InChIKeyFQMZVFJYMPNUCT-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, most fixed oils;  insoluble in glycerol, propylene glycol, water
1 ml in 3 ml 80% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Geranyl Formate: Identity, Regulation & Procurement


Geranyl formate (CAS 105-86-2) is an acyclic monoterpene ester belonging to the fatty alcohol ester class, with molecular formula C₁₁H₁₈O₂ and molecular weight 182.26 g·mol⁻¹ [1]. It occurs naturally in geranium oil, citrus peel oils, and tea, and is produced synthetically via acid-catalysed esterification of geraniol with formic acid [1]. As a fragrance and flavour ingredient, it has been evaluated by JECFA (No. 54) with no safety concern at current intake levels, is recognised as GRAS by FEMA (No. 2514), and has a worldwide use volume of 10–100 metric tons per year [2][3].

IFRA category limits and FEMA GRAS status provide clear regulatory framework
Defined impurity composition (JECFA specification) supports sensitisation assessment
Specialised supply tier (10–100 MT annual volume) favours early procurement planning

Geranyl Formate Substitution: Key Differences


Although geranyl formate shares the geranyl/neryl backbone with geranyl acetate, citronellyl formate, and neryl formate, these esters differ substantially in boiling point, olfactory character, impurity signature, and regulatory classification. The formate ester’s 8–10 % residual geraniol content [1] introduces a secondary skin-sensitisation liability that is absent in the ≥97 % pure acetate , while its IFRA restriction levels are quantitatively defined per product category unlike the unrestricted geranyl acetate [2]. These intrinsic differences mean that straightforward molar or weight-based substitution will shift both fragrance performance and compliance status, making informed procurement decisions dependent on structurally resolved evidence rather than class-level assumptions.

Impurity profile
Residual geraniol adds sensitisation variable not present in high-purity geranyl acetate.
Regulatory boundaries
IFRA concentration limits differ, shifting compliance documentation requirements between esters.
Volatility & odour
Lower boiling point and threshold difference alter sensory character and substantivity profile.

Geranyl Formate: Comparative Evidence


IFRA Maximum Acceptable Concentrations

Geranyl formate is subject to quantitative IFRA concentration limits per product category; for example, the maximum acceptable concentration in fine fragrance (Category 4) is 2.1 % [1]. In contrast, geranyl acetate carries no quantitative IFRA restriction [2], whereas geraniol is restricted to 4.7 % in Category 4 but is additionally classified as an EU cosmetic allergen that must be declared on the label above 0.001 % in leave-on products [3][4]. This places geranyl formate in an intermediate regulatory zone: it offers greater formulation flexibility than geraniol by avoiding mandatory allergen labelling, yet provides explicit concentration boundaries that geranyl acetate lacks, aiding risk management in product safety dossiers.

IFRA Maximum Concentrations
Reported
Geranyl formate: ≤2.1 % (Category 4) Geraniol: ≤4.7 % + allergen declaration Geranyl acetate: unrestricted
Defined regulatory guardrails support formulation flexibility.
IFRA 51st Amendment; RIFM safety assessment 2023.
Fragrance regulation IFRA standards Safety assessment Dermal sensitisation

Olfactory Detection Threshold Comparison

The reported detection threshold for geranyl formate is 200 ppb [1], while the threshold range for geranyl acetate spans 9–460 ppb [2]. Although the studies were conducted under different conditions and matrices, the relatively narrow threshold of geranyl formate sits in the upper portion of the geranyl acetate range, suggesting a moderate but perceptible difference in odour potency that can influence dosing decisions in flavour and fragrance compounding.

Olfactory Detection Threshold
Context-dependent
200 ppb (geranyl formate) vs 9–460 ppb range (geranyl acetate)
Threshold difference may alter aroma intensity in compounding.
Cross-study comparison; matrices and phases differ.
Olfactory science Detection threshold Flavour chemistry Sensory evaluation

Boiling Point and Volatility Comparison

Geranyl formate exhibits an atmospheric boiling point of 216 °C , which is 24 °C lower than that of geranyl acetate (240 °C) and 19 °C lower than that of citronellyl formate (235 °C) . The lower boiling point indicates a higher vapour pressure and greater volatility, positioning geranyl formate earlier in the evaporation curve and giving it a pronounced top-note character relative to its acetate analog. This physicochemical difference is directly measurable by GC retention indices and dictates markedly different substantivity behaviour on smelling strips and in product matrices.

Boiling Point & Volatility
Source review
216 °C (formate) vs 240 °C (acetate), 235 °C (citronellyl formate)
Higher volatility supports top-note diffusion profile.
Data to verify; experimental conditions not specified.
Volatility Boiling point Fragrance tenacity GC analysis

Purity and Impurity Profile

The JECFA specification for geranyl formate requires a minimum purity of 85 %, with reliably reported secondary components of 8–10 % geraniol and 2–4 % nerol [1]. In contrast, commercial geranyl acetate is routinely supplied at ≥97 % purity with negligible free alcohol content . The 10–14 % residual geraniol/nerol in geranyl formate constitutes a chemically inherent impurity profile that adds complementary rosy nuances to the olfactory character but simultaneously raises the potential for skin sensitisation, as geraniol is a listed EU allergen [2].

Purity & Impurity
Reported
≥85 % (incl. 8–10 % geraniol, 2–4 % nerol) vs ≥97 % (acetate)
Impurity profile adds sensitisation assessment step.
JECFA specification vs typical commercial acetate.
JECFA specifications Purity assay Secondary components Allergen management

Worldwide Volume of Use Comparison

The IFRA Volume of Use Survey (2019) reports worldwide use of geranyl formate in the band 10–100 metric tons per year [1], while geranyl acetate is in the higher band of 100–1 000 metric tons per year [2]. This approximately 10-fold difference in market volume reflects geranyl acetate’s broader application scope and more established supply infrastructure, whereas the smaller volume of geranyl formate signals a more specialised market with potentially longer lead times and higher cost per kilogram, factors that directly influence procurement strategy for industrial-scale compounding.

Worldwide Volume of Use
Reported
10–100 MT/yr (formate) vs 100–1 000 MT/yr (acetate)
Smaller market volume influences procurement strategy.
IFRA Volume of Use Survey 2019.
Market volume Supply chain Procurement planning IFRA volume survey

Geranyl Formate: Application Scenarios


Fine Fragrance Fresh-Top-Note Accord

When designing a fresh rose-neroli–tea accord for an alcohol-based fine fragrance, geranyl formate can be dosed at up to 2.1 % in the finished product under IFRA Category 4 [1], exploiting its low boiling point (216 °C) for rapid headspace diffusion and its dry, green odour character. This avoids the EU allergen labeling obligation attached to geraniol [2] while providing a clearly bounded safety limit that streamlines the product safety dossier.

IFRA-Compliant Face Cream and Body Lotion

In leave-on cosmetics (IFRA Category 5A/5B), geranyl formate is allowed at 0.54–1.9 % in finished product [1]. The known 8–10 % geraniol impurity content [3] enables formulators to pre-calculate total geraniol contribution from the ester, ensuring the final formula remains below the EU 0.001 % declaration threshold for the secondary allergenic alcohol rather than encountering an unexpected compliance failure after reformulation.

Food Flavour Compounding Under JECFA Purity

For food flavours, geranyl formate’s JECFA specification (≥85 % purity; secondary components 8–10 % geraniol and 2–4 % nerol) [3] provides a transparent quality benchmark that supports consistent batch-to-batch sensory performance. The JECFA ‘No safety concern’ conclusion at current intake levels [4] and per-category FEMA usage limits [5] give flavour houses a well-documented compliance framework that is not uniformly available for all geranyl esters.

Speciality Aroma Chemical Supply-Chain Planning

With a worldwide volume of use of 10–100 metric tons per year [1] versus 100–1 000 MT for geranyl acetate [6], geranyl formate occupies a smaller, more specialised market niche. Procurement teams should anticipate fewer active producers and longer lead times, making forward contracts and dual-source qualification economically rational moves to secure supply continuity for production lines dependent on this specific ester.

Application
Selection Property
Validation Focus
Fine fragrance fresh-top-note accord
IFRA Category 4 regulatory limit
Allergen declaration avoidance
Leave-on cosmetic formulation
Pre-calculable geraniol contribution
EU Annex III allergen threshold compliance
Food flavour compounding
JECFA purity specification
Batch-to-batch sensory consistency
Supply-chain planning
Niche market volume profile
Supplier qualification and lead time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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